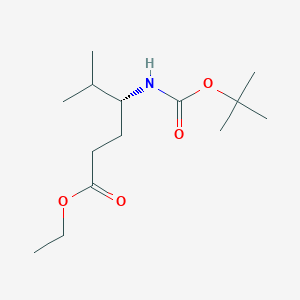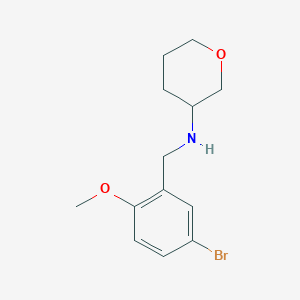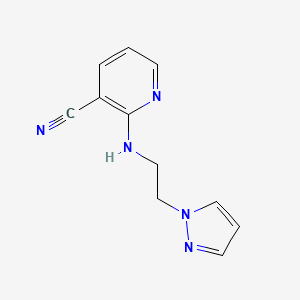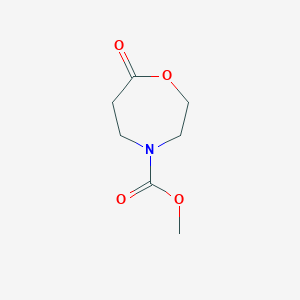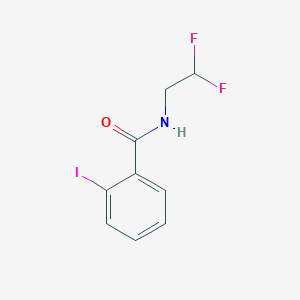![molecular formula C12H14BrN3O2 B14906869 tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate: is a heterocyclic compound that features a pyrrolopyridine core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate typically involves the following steps:
Bromination: The starting material, pyrrolo[3,2-b]pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate to form the carbamate group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or reduction reactions using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, amines, DMF (Dimethylformamide) as solvent, and heating.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, THF (Tetrahydrofuran) as solvent.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution with sodium azide.
Amino Derivatives: Formed from nucleophilic substitution with amines.
Oxidized Products: Formed from oxidation reactions.
Reduced Products: Formed from reduction reactions.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts for organic reactions .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents .
Industry:
- Utilized in the synthesis of advanced materials with specific electronic or optical properties.
- Applied in the production of specialty chemicals and intermediates for various industrial processes .
作用機序
The mechanism of action of tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .
類似化合物との比較
- tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the position and nature of substituents, which can significantly affect their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate is unique due to its specific substitution pattern, which may confer distinct electronic properties and binding affinities compared to its analogs .
特性
分子式 |
C12H14BrN3O2 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC名 |
tert-butyl N-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-8-6-14-7-4-5-9(13)16-10(7)8/h4-6,14H,1-3H3,(H,15,17) |
InChIキー |
IVBZHQIWIRUNDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CNC2=C1N=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


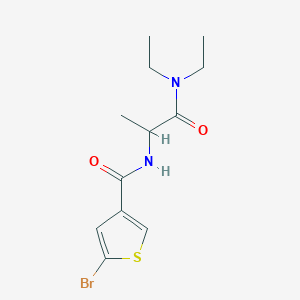
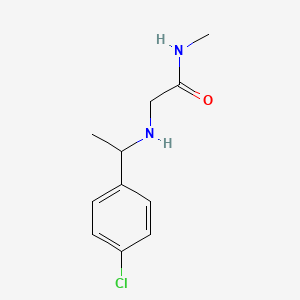
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)

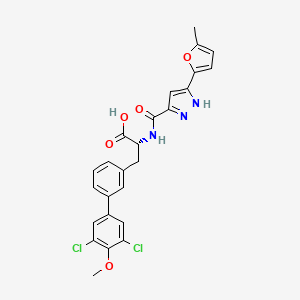

![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
